Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-
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Overview
Description
Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both benzoic acid and spirocyclic moieties in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The synthesis begins with the preparation of the spirocyclic intermediate. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone and an amine, under acidic or basic conditions.
Introduction of the Benzoic Acid Moiety: The spirocyclic intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid or its derivatives in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- may involve optimized versions of the above synthetic routes. Large-scale production typically requires the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, along with appropriate catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonated benzoic acids.
Scientific Research Applications
Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The spirocyclic structure allows for unique interactions with these targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog without the spirocyclic structure.
Spirocyclic compounds: Other spirocyclic compounds with different functional groups.
Dioxo-azaspiro compounds: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- is unique due to the combination of the benzoic acid moiety and the spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61588-90-7 |
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Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
3-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)benzoic acid |
InChI |
InChI=1S/C16H17NO4/c18-13-10-16(7-2-1-3-8-16)15(21)17(13)12-6-4-5-11(9-12)14(19)20/h4-6,9H,1-3,7-8,10H2,(H,19,20) |
InChI Key |
QLSIGENFJHCTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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